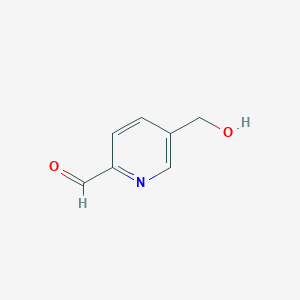

5-(Hydroxymethyl)pyridine-2-carboxaldehyde

Description

5-(Hydroxymethyl)pyridine-2-carboxaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, featuring both a hydroxymethyl group and a carboxaldehyde group attached to the pyridine ring.

Properties

IUPAC Name |

5-(hydroxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,5,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFBNSOXRHAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Picoline

The foundational method involves 2-picoline (2-methylpyridine) as the starting material. Trichloroisocyanuric acid (TCCA) serves as a selective chlorinating agent in halocarbon solvents (methylene chloride, chloroform, or 1,2-dichloroethane) under reflux conditions. Critical parameters include:

- Molar ratio : 2-Picoline:TCCA = 1:1.08 ensures mono-chlorination at the methyl group.

- Temperature : 40–90°C reflux for 2–3 hours achieves >90% conversion to 2-chloromethylpyridine.

- Catalyst : Benzamide (3.5 mol%) accelerates the reaction while minimizing di/tri-chlorinated byproducts.

Post-reaction workup involves filtration, chloroform extraction, and sodium carbonate washing, yielding 2-chloromethylpyridine with 90–95% purity (confirmed via $$ ^1H $$-NMR: δ 5.8 ppm, singlet for -CH$$ _2 $$Cl).

Alkaline Hydrolysis to 2-Pyridinemethanol

The chlorinated intermediate undergoes hydrolysis under alkaline conditions:

- Reagents : Sodium hydroxide (2 eq.) or potassium oxalate (2 eq.) in aqueous medium.

- Conditions : Reflux at 100°C for 5–7 hours achieves 84–87% yield of 2-pyridinemethanol.

- Workup : Dichloromethane extraction followed by brine washing and sodium sulfate drying isolates the alcohol ($$ ^1H $$-NMR: δ 5.2 ppm, singlet for -CH$$ _2 $$OH).

TEMPO-Catalyzed Oxidation to Target Aldehyde

The final oxidation employs 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) and sodium hypochlorite under biphasic conditions:

- Solvent system : Dichloromethane/water (10:1 v/v) at –10°C to 25°C.

- Catalyst load : 0.5–1.5 mol% TEMPO with potassium bromide (10 mol%) as co-catalyst.

- Oxidant : 10% sodium hypochlorite (pH 9.5) added dropwise over 1 hour.

The reaction proceeds via a radical mechanism, achieving 88% yield of 5-(hydroxymethyl)pyridine-2-carboxaldehyde after distillation (63–65°C at 1.73 kPa). Key spectral data:

- $$ ^1H $$-NMR (CDCl$$ _3 $$): δ 9.8 ppm (s, 1H, -CHO), δ 4.7 ppm (s, 2H, -CH$$ _2 $$OH).

- IR (KBr): 1715 cm$$ ^{-1} $$ (C=O stretch), 3400 cm$$ ^{-1} $$ (-OH stretch).

Alternative Academic Route via Protected Intermediate Strategy

Silyl Protection of Hydroxymethyl Group

Adapting methodologies from nucleoside chemistry, the hydroxymethyl group is protected using tert-butyldimethylsilyl (TBDMS) groups prior to aldehyde formation:

Protection :

Oxidation :

Deprotection :

Comparative Analysis of Synthetic Methods

Critical Reaction Optimization Insights

Chlorination Selectivity

Exceeding 1.08:1 TCCA:2-picoline ratio promotes di-chlorination, detectable via GC-MS (m/z 161.5 for C$$ _6 $$H$$ _5 $$Cl$$ _2 $$N). Maintaining reflux at 60°C balances reaction rate and selectivity.

Oxidation pH Control

Hypochlorite solutions adjusted to pH 9.5 prevent aldehyde over-oxidation to carboxylic acids. Uncontrolled pH <8 reduces yields to <50% due to acid formation.

Solvent Impact on TEMPO Efficiency

Polar aprotic solvents (acetonitrile, DMF) decrease TEMPO activity by stabilizing nitroxide radicals. Dichloromethane’s low polarity maximizes oxidation rates (k = 0.42 min$$ ^{-1} $$).

Industrial Scalability Considerations

The patented method demonstrates batch scalability up to 50 kg with consistent yields:

- Cycle time : 18 hours per batch

- Purity : >99% (HPLC, C18 column, 220 nm)

- Waste streams : Sodium chloride (from hypochlorite), chloroform (recycled via distillation)

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyridine-2-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: 5-(Carboxy)pyridine-2-carboxaldehyde.

Reduction: 5-(Hydroxymethyl)pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 5-(Hydroxymethyl)pyridine-2-carboxaldehyde, in anticancer therapies. For instance, Hartwich et al. synthesized various pyridinyl compounds that exhibited notable cytotoxicity against human cancer cell lines such as PC3 (prostate), A549 (lung), and HCT116 (colorectal) . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.

Antiviral Properties

The antiviral properties of pyridine derivatives have also been investigated. Certain bi-pyridinyl derivatives have shown effectiveness against Hepatitis C Virus (HCV), indicating that modifications to the pyridine structure can enhance antiviral activity . This opens avenues for developing new antiviral agents based on the 5-(Hydroxymethyl)pyridine-2-carboxaldehyde scaffold.

Agricultural Science

Urease Inhibition

5-(Hydroxymethyl)pyridine-2-carboxaldehyde derivatives have been studied for their ability to inhibit urease, an enzyme critical in nitrogen metabolism in plants and soil. Ayesha Naseer’s research demonstrated that specific pyridine carboxamide derivatives exhibited IC50 values indicating potent urease inhibition, which could be beneficial in enhancing nitrogen use efficiency in agriculture . This application is particularly relevant for developing eco-friendly fertilizers.

Synthesis of Bioactive Compounds

Building Blocks for Oligonucleotides

The compound serves as a valuable intermediate in synthesizing nucleosides and oligonucleotides. Research indicates that introducing hydroxymethyl groups into nucleosides can significantly enhance their biochemical properties and stability . The versatility of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde allows it to be utilized in various synthetic pathways to create complex biomolecules essential for genetic research and therapeutic applications.

Material Science

Polymer Production

The compound's structure allows it to act as a precursor for synthesizing novel polymers. Its functional groups can be manipulated to create materials with specific properties suitable for various applications, including coatings and adhesives . The ability to derive polymers from renewable resources aligns with current trends toward sustainability in material science.

Data Summary Table

Case Study 1: Anticancer Activity

A study by Hartwich et al. focused on synthesizing various pyridinyl compounds that showed significant cytotoxic effects on multiple cancer cell lines. The research involved testing the synthesized compounds using the MTT assay, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .

Case Study 2: Urease Inhibition

In a detailed kinetic study on urease inhibitors, pyridine carboxamide derivatives were synthesized and tested. The most potent inhibitor demonstrated an IC50 value significantly lower than standard drugs, showcasing the potential of these compounds in agricultural applications to improve fertilizer efficiency while reducing environmental impact .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Pyridine-2-carboxaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

5-Methylpyridine-2-carboxaldehyde: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

5-(Hydroxymethyl)pyridine-3-carboxaldehyde: The position of the carboxaldehyde group is different, leading to variations in chemical behavior.

Uniqueness

5-(Hydroxymethyl)pyridine-2-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

5-(Hydroxymethyl)pyridine-2-carboxaldehyde (HMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of HMPCA's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 5-(Hydroxymethyl)pyridine-2-carboxaldehyde

- CAS Number : 40749-33-5

- Molecular Formula : C7H7NO2

- Molecular Weight : 139.14 g/mol

Biological Activity Overview

HMPCA exhibits a range of biological activities, primarily through its interactions with various biological targets. Key findings from recent studies include:

- Anticancer Activity : HMPCA has been identified as a potential anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves inducing apoptosis and disrupting cellular metabolism.

- Enzyme Inhibition : HMPCA has shown efficacy as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition leads to decreased cell viability in rapidly dividing cells, making it a candidate for cancer therapy .

- Antimicrobial Properties : Studies have indicated that HMPCA possesses antimicrobial activity against various pathogens, including bacteria and fungi. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways .

Anticancer Studies

A series of experiments evaluated the cytotoxic effects of HMPCA on L1210 leukemia cells. The results indicated that HMPCA significantly prolonged survival in treated mice, with optimal dosages yielding substantial tumor growth inhibition. The IC50 values for different derivatives were reported as follows:

| Compound Derivative | IC50 (µM) | % T/C (Tumor Control) |

|---|---|---|

| 5-(Methylamino)-HMPCA | 1.3 | 223 |

| 5-(Ethylamino)-HMPCA | 1.0 | 204 |

| 5-(Allylamino)-HMPCA | 1.4 | 215 |

These findings suggest that structural modifications can enhance the anticancer potency of HMPCA derivatives .

The proposed mechanism for the anticancer effects of HMPCA includes:

- Induction of apoptosis through mitochondrial pathway activation.

- Inhibition of key metabolic enzymes involved in nucleic acid synthesis.

- Disruption of microtubule dynamics leading to cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that HMPCA exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that HMPCA could be explored as a potential therapeutic agent in treating infections caused by these pathogens .

Case Studies

Several case studies highlight the therapeutic potential of HMPCA:

- A study involving mice with induced tumors showed that administration of HMPCA led to significant tumor regression compared to control groups.

- Clinical observations noted improved patient outcomes when HMPCA was included in combination therapies for resistant cancer types.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-(Hydroxymethyl)pyridine-2-carboxaldehyde, and how can they be addressed methodologically?

- Synthesis Challenges : The aldehyde and hydroxymethyl groups on the pyridine ring introduce reactivity issues, such as competing side reactions (e.g., oxidation of the hydroxymethyl group to carboxylic acid).

- Methodological Solutions :

- Use mild oxidizing agents (e.g., MnO₂) to selectively oxidize alcohol intermediates without affecting the aldehyde group .

- Protect the aldehyde moiety with acetal or thioacetal groups during synthesis to prevent unwanted nucleophilic additions .

- Validation : Monitor reactions via TLC or HPLC and confirm purity through NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural integrity of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde be confirmed post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length and angle measurements .

- Spectroscopy :

- FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹) groups .

- NMR : Look for characteristic signals (e.g., aldehyde proton at ~9.8–10.0 ppm in ¹H NMR) .

Q. What are the optimal conditions for storing 5-(Hydroxymethyl)pyridine-2-carboxaldehyde to prevent degradation?

- Stability Factors : The compound is sensitive to light, moisture, and oxidation due to its aldehyde and hydroxyl groups.

- Storage Protocol :

- Store in amber vials under inert gas (N₂/Ar) at -20°C.

- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

Advanced Research Questions

Q. How can crystallographic data for 5-(Hydroxymethyl)pyridine-2-carboxaldehyde be refined to resolve ambiguities in electron density maps?

- Refinement Workflow :

- Use SHELXL for high-resolution data refinement. Apply restraints for disordered atoms (e.g., hydroxymethyl group) and validate with R-factor convergence (<5%) .

- Employ twin refinement protocols (via TWIN/BASF commands) if twinning is observed in the crystal lattice .

Q. What strategies are effective in studying the interaction of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde with enzymes like ribonucleotide reductase?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

- Data Interpretation : Compare results with structural analogs (e.g., 5-(4-Fluorophenyl)pyridine-2-carboxylic acid) to identify substituent effects on binding affinity .

Q. How does the electronic environment of the pyridine ring influence the reactivity of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde in nucleophilic addition reactions?

- Computational Insights :

- Perform DFT calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions .

- Experimental Validation :

- React with amines (e.g., benzylamine) under varying pH conditions. Monitor adduct formation via LC-MS and compare with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.